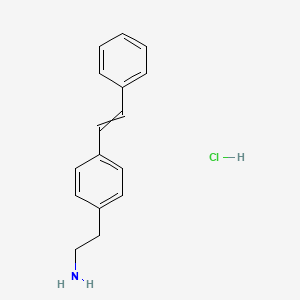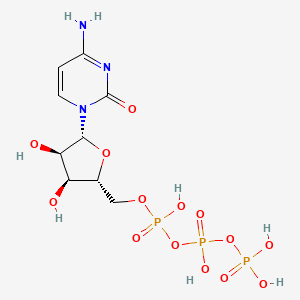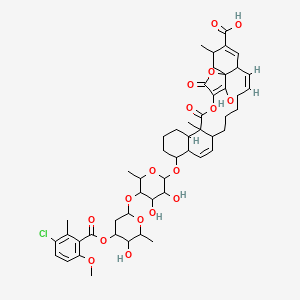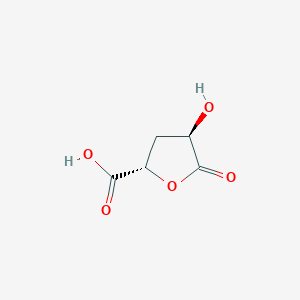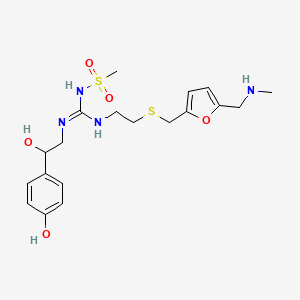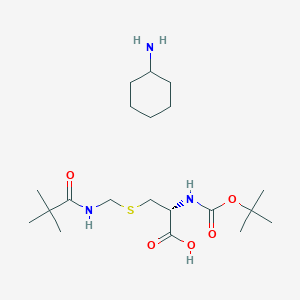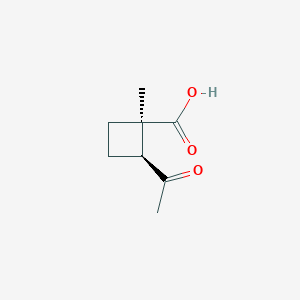
Furofenac Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Furofenac Methyl Ester involves enzymatic polymerization techniques, using biobased rigid diols like 2,5-bis(hydroxymethyl)furan with diacid ethyl esters. This process results in biobased furan polyesters with specific molecular weights, showcasing the versatility and potential of Furofenac Methyl Ester derivatives in polymer synthesis (Jiang et al., 2014).
Molecular Structure Analysis
Analysis of the molecular structure of Furofenac Methyl Ester derivatives reveals the importance of the furan component in creating rigid and valuable polymers. The structural characterization of these polyesters highlights the potential of furan-based compounds in material science and engineering applications.
Chemical Reactions and Properties
The chemical reactions involving Furofenac Methyl Ester and its derivatives are diverse. For example, the uncatalyzed addition of 2-(trimethylsiloxy)furan to activated benzoquinones results in the formation of dihydrofuro[3,2-b]benzofuran-2(3H)-ones, demonstrating the compound's reactivity and potential for creating complex molecular structures (Brimble et al., 1989).
Physical Properties Analysis
The physical properties of Furofenac Methyl Ester derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The enzymatic synthesis approach used in creating furan polyesters offers insights into the physical characteristics of these materials, indicating their potential for use in a wide range of applications (Jiang et al., 2014).
Scientific Research Applications
Analysis of Volatile Compounds and Oxidation Products
Furofenac Methyl Ester, among other methyl esters, has been studied for its volatile compounds, especially when subjected to heating. Cossignani et al. (2014) explored the volatiles arising from the heating of conjugated and unconjugated linoleic acid in various chemical forms, including methyl esters. The study used solid-phase micro-extraction coupled with GC–MS to analyze the volatiles produced during heating, which included aldehydes, furan fatty acids, alcohols, and methyl esters. This research is significant in understanding the secondary oxidation products of chemical forms relevant to pharmaceutical formulae and CLA-rich oils Cossignani et al., 2014.
Biotransformation and Environmental Impact
The biotransformation of compounds, including Furofenac Methyl Ester, can significantly affect bioaccumulation and toxicity in organisms. Fu et al. (2020) highlighted the role of biotransformation in regulating the bioaccumulation potential and toxicity of diclofenac in aquatic invertebrates. The study identified several oxidation products and conjugates, including diclofenac methyl ester, revealing the broad relevance of potentially methylated metabolites of polar contaminants in comprehensive risk assessment Fu et al., 2020.
Anti-Oxidant and Anti-Inflammatory Applications
Methyl esters, including Furofenac Methyl Ester, have been investigated for their antioxidant and anti-inflammatory properties. Weber et al. (2005) discovered new furanones substituted by methylsulfonylphenyl or methylsulfamidophenyl moieties that protect against oxidation damage by inhibiting or quenching free radicals and reactive oxygen species. These compounds were also studied for their activity in models of inflammation, showing significant anti-inflammatory properties, which are valuable for treating inflammatory diseases Weber et al., 2005.
Enhancement of Dermal Prodrug Delivery
In the pharmaceutical field, methyl esters are used to enhance the delivery of drugs through the skin. Bonina et al. (2001) synthesized novel polyoxyethylene esters of ketoprofen, naproxen, and diclofenac as potential dermal prodrugs. The study emphasized the suitability of polyoxyethylene glycols as promoieties for these drugs, given their chemical stability, enzymatic lability, and increased skin permeation, which are crucial for successful dermal prodrug delivery Bonina et al., 2001.
Mechanism of Action
Target of Action
Furofenac Methyl Ester’s primary target is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its target, Prostaglandin G/H synthase 1, modulating its activity . . This results in decreased inflammation and pain.
Biochemical Pathways
Furofenac Methyl Ester affects the cyclooxygenase pathway . By inhibiting Prostaglandin G/H synthase 1, it reduces the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the downstream effects of prostaglandins, including inflammation and pain.
Result of Action
The molecular and cellular effects of Furofenac Methyl Ester’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, it decreases the inflammatory response at the cellular level .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Furofenac Methyl Ester involves the conversion of 2-furoic acid to the corresponding acid chloride, which is then reacted with 2-amino-3-methylbenzoic acid to form the desired product.", "Starting Materials": [ "2-furoic acid", "thionyl chloride", "2-amino-3-methylbenzoic acid", "triethylamine", "methanol" ], "Reaction": [ "2-furoic acid is converted to the corresponding acid chloride using thionyl chloride.", "The resulting acid chloride is then reacted with 2-amino-3-methylbenzoic acid in the presence of triethylamine to form the desired product, Furofenac Methyl Ester.", "The reaction mixture is then quenched with methanol to yield the final product." ] } | |
CAS RN |
76733-61-4 |
Product Name |
Furofenac Methyl Ester |
Molecular Formula |
C₁₆H₁₄BrNO₃ |
Molecular Weight |
348.19 |
synonyms |
2-Ethyl-2,3-dihydro-5-benzofuranacetic Acid Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



